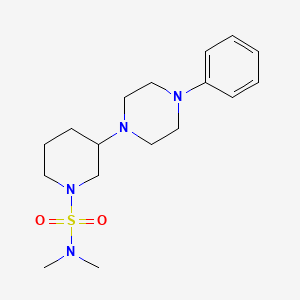
3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one O-ethyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one O-ethyloxime, also known as TIOX, is a synthetic compound that has gained significant attention in the field of scientific research. TIOX is a potent and selective inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which plays a critical role in the innate immune response. In
Mécanisme D'action
The mechanism of action of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one O-ethyloxime involves the inhibition of cGAS, which is an enzyme that recognizes cytosolic DNA and produces cyclic GMP-AMP (cGAMP). cGAMP then activates the stimulator of interferon genes (STING) pathway, leading to the production of type I interferon and pro-inflammatory cytokines. This compound binds to the active site of cGAS and prevents the formation of cGAMP, thereby inhibiting the STING pathway.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and immunosuppressive effects. Inhibition of cGAS by this compound leads to a decrease in the production of type I interferon and pro-inflammatory cytokines, which are key mediators of the innate immune response. This compound has also been shown to inhibit the activation of T cells and the proliferation of B cells, indicating its potential as an immunosuppressive agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one O-ethyloxime is its high selectivity for cGAS, which allows for specific inhibition of the STING pathway. This compound is also stable and can be easily synthesized in large quantities. However, this compound has a relatively low solubility in water, which may limit its use in certain experiments. Additionally, this compound has a short half-life in vivo, which may require frequent dosing in animal studies.
Orientations Futures
For 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one O-ethyloxime research include the development of more potent and selective cGAS inhibitors, as well as the investigation of this compound in combination with other immunotherapies. This compound has also shown potential as a therapeutic agent in autoimmune disorders, and further studies are needed to explore its efficacy in these diseases. Additionally, the use of this compound in viral infections, such as COVID-19, is an area of active research.
Méthodes De Synthèse
The synthesis of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one O-ethyloxime involves the condensation of ethyl oxalate with 3,4-dimethyl-1H-pyrrole-2,5-dione to form the intermediate 3,4-dimethyl-1H-pyrrole-2,5-dione ethyl oxalate. The intermediate is then reacted with hydroxylamine hydrochloride to produce this compound. The overall yield of the synthesis method is approximately 20%.
Applications De Recherche Scientifique
3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one O-ethyloxime has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and viral infections. This compound has been shown to inhibit the production of type I interferon and pro-inflammatory cytokines, which are key mediators of the innate immune response. Inhibition of cGAS by this compound has also been demonstrated to enhance the efficacy of checkpoint inhibitor therapy in cancer treatment.
Propriétés
IUPAC Name |
(Z)-N-ethoxy-3,6,6-trimethyl-5,7-dihydro-2H-indazol-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-5-16-15-10-7-12(3,4)6-9-11(10)8(2)13-14-9/h5-7H2,1-4H3,(H,13,14)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNZFZWYLBUWMM-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C1CC(CC2=NNC(=C21)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C\1/CC(CC2=NNC(=C21)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethoxy-N-({1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6099869.png)

![1-[(3,4-dimethoxyphenyl)acetyl]-2-(4-methylphenyl)pyrrolidine](/img/structure/B6099888.png)
![3-{[(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6099893.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6099901.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B6099912.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,3-dimethyl-2-thiophenecarboxamide](/img/structure/B6099918.png)
![3-chloro-N-[4-(1H-pyrrol-1-yl)benzyl]-1-benzothiophene-2-carboxamide](/img/structure/B6099920.png)
![N-(2,5-dimethylphenyl)-1-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6099934.png)

![2-[1-cyclopentyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6099953.png)

![N'-{[1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methyl}-N,N-dimethylsulfamide](/img/structure/B6099962.png)
![2-(benzylsulfonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6099976.png)